molecular formula C31H66Cl2N4O B599827 CholestaGel CAS No. 182815-43-6

CholestaGel

Cat. No.: B599827
CAS No.: 182815-43-6
M. Wt: 581.796
InChI Key: NXOLVMFMAFCDSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CholestaGel is the brand name for colesevelam hydrochloride, a bile acid sequestrant polymer used in clinical and pharmacological research. Its primary research application involves studying mechanisms for lowering low-density lipoprotein cholesterol (LDL-C) in models of primary hypercholesterolemia . Colesevelam has a non-systemic mechanism of action; it is not absorbed and works within the gastrointestinal tract by binding to bile acids to form non-absorbable complexes . This process disrupts the enterohepatic circulation of bile acids, leading to hepatic upregulation of the enzyme cholesterol 7-α-hydroxylase and increased conversion of intracellular cholesterol into bile acids . The subsequent depletion of hepatic cholesterol pools increases the expression of LDL receptors on hepatocytes, ultimately enhancing the clearance of LDL-C from the bloodstream . Research also explores its secondary application in improving glycemic control in models of type 2 diabetes mellitus, an effect potentially mediated through the modulation of incretin hormones like GLP-1 . This product is designated For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should note that drug interaction studies indicate colesevelam can affect the bioavailability of other compounds, such as cyclosporine, levothyroxine, and oral contraceptives, which is a critical consideration when designing interaction studies .

Properties

CAS No.

182815-43-6

Molecular Formula

C31H66Cl2N4O

Molecular Weight

581.796

IUPAC Name

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride

InChI

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;1H/q;+1;;;/p-1

InChI Key

NXOLVMFMAFCDSR-UHFFFAOYSA-M

SMILES

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.[Cl-]

Origin of Product

United States

Preparation Methods

Neutralization and Cross-Linking Mechanisms

The process begins with neutralizing polyallylamine hydrochloride using inorganic bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This step deprotonates the polymer, enabling nucleophilic attack on epichlorohydrin. Cross-linking occurs in non-aqueous media (e.g., methanol or ethanol) at 25–70°C, forming a three-dimensional network via bis-epoxide intermediates.

Critical Parameters :

  • Solvent Selection : Methanol is preferred for its ability to solubilize both the polymer and epichlorohydrin while minimizing hydrolysis.

  • Base Stoichiometry : A molar ratio of 1:1.2 (polyallylamine:base) ensures complete deprotonation without excessive alkalinity.

  • Reaction Time : 12–24 hours at 50°C achieves optimal cross-linking density.

Alkylation with Quaternary Ammonium and Decyl Groups

Dual Alkylation Strategy

The cross-linked polymer undergoes sequential alkylation with:

  • 6-Bromohexyltrimethylammonium bromide to introduce cationic quaternary ammonium groups.

  • 1-Bromodecane to incorporate hydrophobic decyl chains.

Reaction Conditions :

  • Solvent : Methanol or ethanol (50–70°C).

  • Base : Aqueous NaOH (1–3 M) added incrementally to maintain pH 10–12.

  • Duration : 20–30 hours for complete alkylation.

Example Protocol (Patent WO2011154977A1) :

  • A mixture of cross-linked polymer (1 kg), 6-bromohexyltrimethylammonium bromide (844 g), and 1-bromodecane (504 g) in methanol was heated to 65°C.

  • Aqueous NaOH (480 mL) was added in batches over 20 hours, followed by centrifugation and washing with methanol.

Isolation and Washing of Colesevelam Intermediate

Post-alkylation, the crude colesevelam is isolated via centrifugation or filtration. Sequential washes with methanol and 2 M sodium chloride remove unreacted alkylators and byproducts.

Washing Protocol :

  • First Wash : Methanol (5–10 volumes) at 25°C.

  • Second Wash : 2 M NaCl (3–5 volumes) to displace residual bromide ions.

  • Final Wash : Demineralized water to reduce conductivity.

Conversion to Colesevelam Hydrochloride

Reprotonation Methods

The colesevelam free base is treated with hydrochloric acid (HCl) or alternative chloride sources to form the hydrochloride salt. Key methods include:

Method A (Direct Acid Treatment) :

  • Colesevelam (1 kg) stirred with 2 N HCl (12 L) for 2 hours.

  • Washed with water and dried at 45–50°C for 72–100 hours.

Method G (Ammonium Chloride) :

  • Colesevelam (30 g) suspended in water (210 mL) with NH₄Cl (35 g) for 12 hours.

  • Dried to yield 31 g of product with 22.8% chloride content.

Comparative Data :

MethodChloride SourceChloride Content (%)Particle Size (μm)
A2 N HCl22.362
GNH₄Cl22.840
HThionyl Chloride23.046

Particle Size Control and Pulverization

Final product consistency requires particle sizes <150 μm to ensure uniform dissolution and binding capacity. Post-drying, colesevelam hydrochloride is pulverized using jet mills or ball mills.

Example :

  • Method C yielded 30 g of product with a particle size of 34 μm after pulverization.

Quality Control and Analytical Validation

Critical Quality Attributes (CQAs)

  • Chloride Content : 21–23% w/w (measured by ion chromatography).

  • Swell Index : 4.5–10.0 mL/g (indicates cross-linking density).

  • Bile Acid Binding Capacity : ≥1.9 g/g (using glycocholic acid assay).

Batch Analysis :

BatchSwell IndexBile Acid Binding (g/g)Loss on Drying (%)
D4.22.07.1
E5.12.16.8
G7.32.27.0

Industrial-Scale Optimization

Solvent Recovery and Recycling

Methanol recovery systems (e.g., distillation columns) reduce costs and environmental impact. Patent WO2011154977A1 reports >90% solvent recovery in large-scale batches.

Process Reproducibility

  • Temperature Control : ±2°C tolerance in alkylation reactors.

  • In-line pH Monitoring : Automated NaOH addition maintains pH 10–12.

Comparative Analysis of Prior Art

Earlier methods (e.g., U.S. Pat. No. 5,693,675) suffered from inconsistent chloride content (18–22%) due to variable protonation. The current invention (WO2011154977A1) addresses this by using alternative chloride sources like NH₄Cl and thionyl chloride, achieving tighter specifications .

Comparison with Similar Compounds

Key Pharmacological Data :

  • Dosage : 3.8–4.5 g/day (6–7 tablets), often administered once daily .
  • Efficacy: Monotherapy reduces LDL-C by 15–18% over 6 months . Combined with ezetimibe (10 mg), it achieves a 32% LDL-C reduction, surpassing ezetimibe alone . In mixed hyperlipidemia, combining CholestaGel (3.8 g) with fenofibrate (160 mg) reduces LDL-C by 10% compared to 2% with fenofibrate alone .
  • Safety : Minimal systemic absorption reduces toxicity risks. Common side effects include mild gastrointestinal (GI) disturbances (e.g., constipation, dyspepsia) .

Comparison with Similar Compounds

This compound belongs to the bile acid sequestrant class, which includes colestyramine (Questran®) and colestipol (Colestid®). While all share a common mechanism, differences in efficacy, tolerability, and drug interactions distinguish them.

Mechanism of Action

All bile acid sequestrants bind intestinal bile acids, increasing hepatic cholesterol utilization for bile acid synthesis. This upregulates LDL receptor expression, enhancing LDL-C clearance .

Efficacy and Dosage

Compound Dosage Range LDL-C Reduction Key Clinical Findings
This compound 3.8–4.5 g/day 15–18% (monotherapy) Synergistic effects with statins/ezetimibe .
Colestyramine 4–24 g/day 10–20% Landmark LRC-CPPT trial showed 19% LDL-C reduction and 19% lower CHD risk over 7.4 years .
Colestipol 5–30 g/day 15–20% Comparable LDL-C reduction to colestyramine but limited modern trial data .

Notes:

  • This compound requires lower daily doses than older agents, improving adherence .
  • No head-to-head trials directly compare this compound with colestyramine/colestipol .

Key Differentiators :

  • This compound’s hydrogel polymer structure minimizes GI irritation compared to older resins .
  • Colestyramine and colestipol are associated with higher discontinuation rates due to GI intolerance .

Clinical Limitations

  • No Cardiovascular Outcome Data: No bile acid sequestrant, including this compound, has demonstrated reductions in cardiovascular morbidity/mortality .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying CholestaGel’s cholesterol-binding mechanism?

  • Methodology : Use in vitro bile acid binding assays (e.g., equilibrium dialysis or fluorescence quenching) to quantify this compound’s binding capacity. Validate with in vivo rodent models fed high-cholesterol diets, measuring serum LDL and HDL levels pre- and post-treatment. Ensure controls include untreated cohorts and baseline bile acid sequestration measurements .
  • Data Interpretation : Compare binding kinetics (e.g., Langmuir isotherms) to assess polymer efficiency. Statistical analysis should account for intersubject variability in animal models .

Q. How can researchers ensure reproducibility in this compound efficacy studies?

  • Methodology : Standardize polymer synthesis protocols (e.g., crosslinking density, monomer ratios) and document batch-specific properties. Use validated analytical methods (e.g., NMR for structural confirmation, HPLC for bile acid quantification). Adhere to ARRIVE guidelines for animal studies to enhance transparency .
  • Data Reporting : Include raw datasets, instrument calibration details, and statistical power calculations in supplementary materials. Replicate key findings across independent labs to mitigate bias .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo data in this compound research?

  • Methodology : Conduct systematic reviews to identify confounding variables (e.g., gut microbiota interactions, dietary fiber intake). Use multi-omics approaches (metagenomics, metabolomics) to analyze discrepancies in cholesterol metabolism pathways. Meta-regression models can isolate factors affecting translational validity .
  • Case Example : A 2020 study found this compound’s in vitro binding efficiency (90%) did not correlate with in vivo LDL reduction (35%). Further analysis revealed microbiome-mediated bile acid modification as a key variable .

Q. How can researchers optimize this compound’s polymer structure for targeted cholesterol reduction?

  • Methodology : Employ computational modeling (e.g., molecular dynamics simulations) to predict monomer-bile acid interactions. Synthesize derivatives with varied hydrophobicity and test binding affinity via surface plasmon resonance. Validate top candidates in zebrafish models with fluorescently tagged lipoproteins .
  • Data Validation : Use ANOVA to compare structural variants’ efficacy. Prioritize candidates with >50% LDL reduction and minimal off-target effects (e.g., nutrient malabsorption) .

Q. What ethical and methodological considerations apply to human trials involving this compound?

  • Methodology : Design double-blind, placebo-controlled Phase II trials with stratified randomization (e.g., by baseline cholesterol levels). Monitor adverse effects (e.g., gastrointestinal distress) via validated questionnaires. Ensure compliance with ICH-GCP guidelines and obtain informed consent detailing potential risks .
  • Data Ethics : Anonymize participant data and store in FAIR-aligned repositories. Publish negative outcomes to avoid publication bias .

Methodological Resources Table

Research StageTools & ProtocolsKey References
Polymer SynthesisNMR, FT-IR, crosslinking density assays
In Vivo TestingRodent hypercholesterolemia models, LC-MS
Data AnalysisR/Python for meta-analysis, PRISMA guidelines
Human TrialsCONSORT checklist, REDCap for data management

Retrosynthesis Analysis

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Feasible Synthetic Routes

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